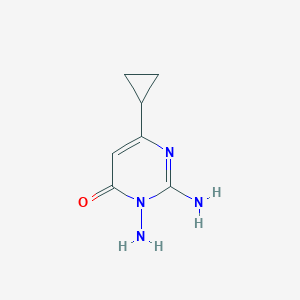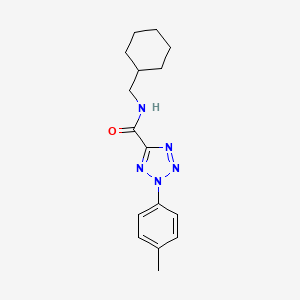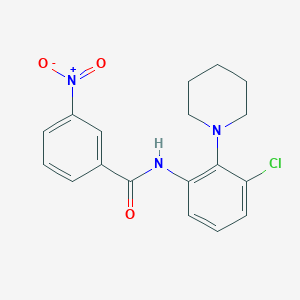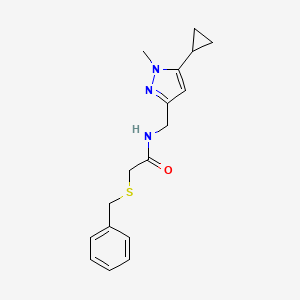
2,3-Diamino-6-cyclopropylpyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines often involves the use of heterocyclic amines such as 2,6-diaminopyrimidin-4 (3H)-one . For example, 2,4-diamino-6-chloropyrimidine was generated from a raw material by chlorination under the action of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of pyrimidines and similar compounds can be analyzed using various methods. For example, the Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, they can react with aromatic amines or amides .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can be analyzed using various methods. For instance, the pH, electrical conductivity (EC), cation exchange capacity (CEC), and inorganic P (IP), K, and Al concentrations can be related to other soil physical, chemical, biological, and biochemical properties .Applications De Recherche Scientifique
Antiviral Activity
2,3-Diamino-6-cyclopropylpyrimidin-4-one and its derivatives exhibit significant antiviral activity, particularly against retroviruses. These compounds are synthesized through various chemical reactions, including C5-alkylation or cyclization, and subsequent modifications to introduce specific functional groups, leading to enhanced antiviral properties. Notably, some derivatives have shown marked inhibitory action against the replication of retroviruses in cell culture, demonstrating potential as antiretroviral agents. The modifications to the pyrimidine ring, such as the introduction of cyclopropyl or other substituents, play a crucial role in the compounds' antiviral efficacy, with certain derivatives exhibiting inhibitory concentrations in the nanomolar range against human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003; Holý et al., 2002).
Antibacterial Agents
Compounds based on 2,3-Diamino-6-cyclopropylpyrimidin-4-one derivatives have been explored for their antibacterial properties. These studies involve the synthesis and evaluation of various pyrimidine derivatives as inhibitors of bacterial dihydrofolate reductase, a key enzyme in the folic acid biosynthesis pathway. The modifications in the pyrimidine core structure have led to the development of potent antibacterial agents with improved activity against specific bacterial strains. This research highlights the potential of these compounds in addressing bacterial resistance to conventional antibiotics (Rauckman & Roth, 1980).
Antitumor Agents
Several 2,3-Diamino-6-cyclopropylpyrimidin-4-one derivatives have been identified as promising antitumor agents. These compounds target dihydrofolate reductase (DHFR) in cancer cells, inhibiting folate metabolism and leading to reduced proliferation. The structural optimization of these derivatives has resulted in compounds with significant in vitro and in vivo antitumor activity, offering new avenues for cancer therapy. The selective inhibition of DHFR in cancer cells without affecting normal cells underlines the therapeutic potential of these derivatives (Robson et al., 1997).
Photodynamic Therapy
The integration of 2,3-Diamino-6-cyclopropylpyrimidin-4-one derivatives with other functional compounds, such as BODIPY and Ru(ii) complexes, has led to the development of novel agents for photodynamic therapy (PDT). These compounds are designed to generate singlet oxygen upon light irradiation, inducing cell death in targeted cancer cells. This innovative approach combines the photophysical properties of BODIPY and the antitumor activity of Ru(ii) complexes, demonstrating effective photo-inactivation against cancer cells and showcasing the versatility of pyrimidine derivatives in therapeutic applications (Wang et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,3-diamino-6-cyclopropylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-7-10-5(4-1-2-4)3-6(12)11(7)9/h3-4H,1-2,9H2,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDXOEQNNAQBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diamino-6-cyclopropylpyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2711441.png)

![5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2711447.png)
![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2711448.png)
![1-(2,6-Dimethylmorpholino)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone](/img/structure/B2711449.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone;hydrochloride](/img/structure/B2711450.png)

![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2711452.png)
![N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2711453.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)furan-2-carboxamide](/img/structure/B2711455.png)

![[1-(Naphthalen-1-ylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2711459.png)
